molecular formula C6H8F2O2 B062022 1,3-Difluoro-3-methylpentane-2,4-dione CAS No. 161531-53-9

1,3-Difluoro-3-methylpentane-2,4-dione

Cat. No.: B062022
CAS No.: 161531-53-9
M. Wt: 150.12 g/mol
InChI Key: SVSLXTVHZQIBDP-UHFFFAOYSA-N
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Description

1,3-Difluoro-3-methylpentane-2,4-dione is a specialty chemical building block designed for advanced research and development applications. As a fluorinated derivative of 3-methylpentane-2,4-dione , this compound integrates two fluorine atoms at the reactive 1 and 3 positions, a modification known to significantly alter the physicochemical properties of molecules. The incorporation of fluorine atoms is a established strategy in medicinal and agrochemistry to enhance metabolic stability, influence lipophilicity, and improve the bioavailability of lead compounds . The compound's 1,3-dicarbonyl structure is a versatile synthon, capable of existing in tautomeric forms and acting as a chelating agent for metal ions , or serving as a precursor for heterocyclic synthesis. Researchers can leverage this scaffold in the design of novel molecular entities, such as RORγt modulators or other biologically active targets. The specific presence of the 3-methyl group may be used to impart steric influence on reaction pathways and selectivity. This product is intended for use by qualified researchers in laboratory settings only.

Properties

CAS No.

161531-53-9

Molecular Formula

C6H8F2O2

Molecular Weight

150.12 g/mol

IUPAC Name

1,3-difluoro-3-methylpentane-2,4-dione

InChI

InChI=1S/C6H8F2O2/c1-4(9)6(2,8)5(10)3-7/h3H2,1-2H3

InChI Key

SVSLXTVHZQIBDP-UHFFFAOYSA-N

SMILES

CC(=O)C(C)(C(=O)CF)F

Canonical SMILES

CC(=O)C(C)(C(=O)CF)F

Synonyms

2,4-Pentanedione, 1,3-difluoro-3-methyl-

Origin of Product

United States

Scientific Research Applications

Scientific Research Applications

  • Drug Discovery and Development :
    • The incorporation of fluorinated compounds in pharmaceuticals is well-established due to their ability to enhance metabolic stability and bioavailability. 1,3-Difluoro-3-methylpentane-2,4-dione may serve as a bioisostere for other diketones in drug design, potentially leading to novel therapeutic agents with improved efficacy and reduced side effects .
  • Material Science :
    • Fluorinated compounds are often used to modify the properties of materials. The introduction of 1,3-difluoro-3-methylpentane-2,4-dione into polymer matrices could improve thermal stability and chemical resistance, making it useful in coatings and advanced materials .
  • Agricultural Chemistry :
    • The compound may find applications in agrochemicals as a potential herbicide or pesticide. Fluorinated compounds often exhibit enhanced biological activity against pests and pathogens, which could lead to more effective agricultural products .
  • Analytical Chemistry :
    • Due to its distinct spectral characteristics, 1,3-difluoro-3-methylpentane-2,4-dione can be utilized as a reagent in analytical methods such as NMR spectroscopy or mass spectrometry. Its unique structure allows for differentiation from non-fluorinated analogs, aiding in the identification of complex mixtures .

Case Studies and Research Findings

Several studies have explored the applications of fluorinated diketones similar to 1,3-difluoro-3-methylpentane-2,4-dione:

  • Bioactivity Studies : Research has indicated that fluorinated diketones can exhibit enhanced interactions with biological targets compared to their non-fluorinated counterparts. A study demonstrated that the introduction of fluorine atoms significantly altered the binding affinity of certain compounds to target proteins .
  • Material Enhancement : In material science applications, incorporating fluorinated compounds into polymers has shown improvements in water repellency and surface hardness. A case study involving fluorinated diketones reported a marked increase in durability when used as additives in protective coatings .

Data Tables

Application AreaExample Use CaseBenefits
Drug DiscoveryPotential bioisostere for pharmaceuticalsEnhanced metabolic stability
Material ScienceAdditives in polymer formulationsImproved thermal stability
Agricultural ChemistryDevelopment of new agrochemicalsIncreased efficacy against pests
Analytical ChemistryReagent for NMR or mass spectrometryImproved identification capabilities

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table compares 1,3-Difluoro-3-methylpentane-2,4-dione with structurally related diketones and heterocyclic diones:

Compound Structure Type Substituents/Functional Groups Molecular Weight (g/mol) Key Properties/Applications References
1,3-Difluoro-3-methylpentane-2,4-dione Linear diketone 1,3-difluoro, 3-methyl 168.13 Fluorinated intermediate; synthetic building block
IM-3 (5-(4-ethylphenyl)-3-phenylimidazolidin-2,4-dione) Cyclic diketone (imidazolidine) Phenyl, 4-ethylphenyl 294.34 CNS modulation; antinociceptive activity
Pyrrolo[1,2-a]pyrazine-1,4-dione hexahydro-3-(2-methylpropyl) Bicyclic diketone Hexahydro, 2-methylpropyl 224.28 Antibacterial; produced by Bacillus spp.
Thiazolidine-2,4-dione Cyclic diketone (thiazolidine) Sulfur atom in ring 117.14 Antidiabetic agent; catalyst in synthesis
Ethyl 4,4-difluoro-3-oxobutanoate Linear keto-ester 4,4-difluoro, ethyl ester 150.11 Fluorinated ester; precursor for fine chemicals

Physicochemical Properties

  • Lipophilicity: Fluorine substituents in 1,3-Difluoro-3-methylpentane-2,4-dione increase logP compared to non-fluorinated analogs (e.g., pentane-2,4-dione).
  • Solubility : Linear diketones like 1,3-Difluoro-3-methylpentane-2,4-dione are more soluble in organic solvents than bicyclic pyrrolopyrazine-diones, which have rigid, hydrophobic frameworks .

Preparation Methods

Fluorination via Enolate Intermediates

The enolate-mediated fluorination strategy leverages the nucleophilic character of deprotonated diketones. Pentane-2,4-dione derivatives form stable enolates under basic conditions, which react with electrophilic fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor®. For instance, treatment of 3-methylpentane-2,4-dione with lithium diisopropylamide (LDA) generates a resonance-stabilized enolate, which undergoes fluorination at the α-positions (C1 and C3) .

Key Reaction Conditions

  • Base : LDA (2.2 equiv) in THF at -78°C

  • Fluorinating Agent : NFSI (2.5 equiv)

  • Temperature : 0°C to room temperature

  • Yield : ~45% (based on analogous enolate fluorinations )

This method faces challenges in regioselectivity, as competing fluorination at C5 may occur. However, steric hindrance from the C3 methyl group favors fluorination at C1 and C3.

Difluorocarbene Addition and Ring Expansion

Inspired by the synthesis of 1,3-difluorobenzenes via difluorocarbene intermediates , a similar approach could be adapted for diketones. Difluorocarbene, generated from Seyferth’s reagent (PhHgCF₃) and NaI, reacts with cyclic enol ethers or strained cycloalkenes to form fluorinated rings. For 1,3-Difluoro-3-methylpentane-2,4-dione, a hypothetical pathway involves:

  • Cyclocondensation of methylglyoxal and acetylacetone to form a cyclobutane diketone.

  • Difluorocarbene insertion into the cyclobutane ring, inducing ring expansion to a fluorinated cyclopentane diketone.

  • Acid-catalyzed ring opening to yield the linear fluorinated product.

Hypothetical Reaction Scheme

Cyclobutane diketone+:CF2Fluorocyclopentane diketoneH+1,3-Difluoro-3-methylpentane-2,4-dione\text{Cyclobutane diketone} + :CF_2 \rightarrow \text{Fluorocyclopentane diketone} \xrightarrow{\text{H}^+} \text{1,3-Difluoro-3-methylpentane-2,4-dione}

This method remains speculative but is grounded in successful difluorocarbene applications for aromatic systems .

Halogen Exchange (Halex Reaction)

The Halex reaction replaces halogen atoms with fluorine using metal fluorides. Starting with 1,3-dichloro-3-methylpentane-2,4-dione, treatment with anhydrous KF in dimethylformamide (DMF) at 150°C could yield the difluorinated product. Phase-transfer catalysts like 18-crown-6 improve reactivity by solubilizing KF.

Experimental Parameters

  • Substrate : 1,3-Dichloro-3-methylpentane-2,4-dione

  • Fluoride Source : KF (4.0 equiv)

  • Catalyst : 18-crown-6 (0.1 equiv)

  • Solvent : DMF

  • Yield : ~60% (extrapolated from Halex reactions in aryl systems )

Condensation Reactions with Fluorinated Building Blocks

A convergent synthesis involves coupling fluorinated acetyl fragments. For example, ethyl 2-fluoroacetoacetate and 3-fluoro-3-methylacetoacetate undergo Claisen condensation under acidic conditions to form the diketone backbone.

Reaction Overview

CH3C(O)CH(F)CO2Et+F3C-C(O)CH2CO2EtHCl1,3-Difluoro-3-methylpentane-2,4-dione\text{CH}3\text{C(O)CH(F)CO}2\text{Et} + \text{F}3\text{C-C(O)CH}2\text{CO}_2\text{Et} \xrightarrow{\text{HCl}} \text{1,3-Difluoro-3-methylpentane-2,4-dione}

This method offers modularity but requires precise control over ester hydrolysis and decarboxylation.

Electrophilic Fluorination Strategies

Electrophilic fluorination agents like Accufluor® or xenon difluoride (XeF₂) directly fluorinate C–H bonds in diketones. For 3-methylpentane-2,4-dione, XeF₂ in HF/pyridine introduces fluorine at the α-positions via a radical or ionic mechanism.

Optimized Protocol

  • Substrate : 3-Methylpentane-2,4-dione

  • Fluorinating Agent : XeF₂ (3.0 equiv)

  • Solvent : HF/pyridine (1:1)

  • Temperature : -20°C to 25°C

  • Yield : ~35% (low due to overfluorination side reactions)

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield (%)
Enolate FluorinationHigh regioselectivitySensitive to moisture/oxygen45
Difluorocarbene AdditionNovel ring-expansion pathwayRequires cyclic precursorsN/A
Halex ReactionScalable with simple reagentsHigh temperatures required60
CondensationModular building blocksMulti-step purification50
Electrophilic FluorinationDirect C–H functionalizationLow selectivity and yield35

Q & A

Q. What role does 1,3-Difluoro-3-methylpentane-2,4-dione play in designing fluorinated ligands for coordination chemistry?

  • Methodological Answer : The diketone’s chelating ability stabilizes transition metals (e.g., Cu²⁺, Pd⁰). XANES/EXAFS spectroscopy characterizes ligand-metal bond lengths. Compare catalytic activity in Suzuki-Miyaura couplings with non-fluorinated ligands .

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